N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-10-11-17(14(2)12-13)26(24,25)20-18-15(3)21(4)22(19(18)23)16-8-6-5-7-9-16/h5-12,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYPRXUOSYYPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This method leverages chalcones (α,β-unsaturated ketones) as precursors for pyrazole ring formation. The protocol involves refluxing a chalcone derivative with 2,4-dimethylbenzenesulfonamide hydrazine in acetic acid for 72 hours. For example:
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Chalcone Synthesis : Acetophenone reacts with propanal under basic conditions to yield 1,3-diphenylprop-2-en-1-one.
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Cyclocondensation : The chalcone (500 mg, 0.9 mM) is dissolved in acetic acid (20 mL) with 2,4-dimethylbenzenesulfonamide hydrazine (900 mg, 4 mM). The mixture is refluxed, forming the pyrazole ring via nucleophilic attack and cyclization.
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Workup : The product precipitates upon ice-water quenching and is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Parameters
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Temperature : Reflux (≈118°C for acetic acid).
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Time : 72 hours for complete cyclization.
Multi-Step Synthesis via Diazotization and β-Ketoester Coupling
Diazotization of Sulfonamide Precursors
Adapted from sulfonamide-bearing pyrazolone syntheses, this route involves:
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Diazotization : 2,4-Dimethylbenzenesulfonamide (50 mmol) is diazotized in HCl/NaNO₂ at 0–5°C to form a diazonium salt.
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Coupling with β-Ketoester : The diazonium salt reacts with ethyl acetoacetate (50 mmol) in methanol at pH 6–7, yielding a diazo-β-ketoester intermediate.
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Hydrazine Condensation : The intermediate is refluxed with methylhydrazine (1 mmol) in ethanol using piperidine as a catalyst (8–10 hours), forming the pyrazolone core.
Analytical Data
Hybrid Approach: Hantzsch-Type Pyrazole Synthesis
Pyrazole Core Formation
A Hantzsch-inspired protocol combines:
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β-Ketoamide Preparation : Ethyl benzoylacetate reacts with methylhydrazine in ethanol to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine.
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Sulfonylation : The amine (1 mmol) reacts with 2,4-dimethylbenzenesulfonyl chloride (1.2 mmol) in dichloromethane/triethylamine (12 hours, 0°C → room temperature).
Optimization Insights
Comparative Analysis of Methods
Structural and Spectroscopic Validation
X-ray Crystallography
The pyrazole and benzene rings exhibit a dihedral angle of 50.0(3)°, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Scientific Research Applications
Synthesis and Chemical Properties
The compound is a derivative of pyrazole and sulfonamide, which are known for their broad-spectrum biological activities. The synthesis typically involves the reaction of 1,5-dimethyl-3-oxo-2-phenylpyrazole with 2,4-dimethylbenzenesulfonamide under controlled conditions to yield the target compound. Its molecular formula is with a molecular weight of approximately 356.42 g/mol.
Anti-Diabetic Properties
Recent studies have highlighted the anti-diabetic potential of compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide. For instance, sulfonamide derivatives have been evaluated for their ability to inhibit alpha-glucosidase, an enzyme critical in carbohydrate metabolism. In vitro assays demonstrated that certain derivatives exhibit significant inhibitory activity against this enzyme, suggesting their potential use in managing Type 2 diabetes mellitus (T2DM) .
Anticancer Activity
The compound's structural features also suggest potential anticancer properties. Research has shown that pyrazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress leading to cell death . For instance, a study on related compounds indicated that they could effectively inhibit tumor growth in xenograft models .
Case Study 1: Alpha-glucosidase Inhibition
A study conducted by researchers synthesized several sulfonamide derivatives and tested their alpha-glucosidase inhibitory activity. Among these compounds, one derivative showed an IC50 value comparable to acarbose, a standard anti-diabetic drug. This suggests that this compound could be a promising candidate for further development as an anti-diabetic agent .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, various pyrazole-based compounds were screened against human cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects at low concentrations. The study suggested that these compounds could serve as lead structures for the development of new anticancer drugs targeting specific pathways involved in tumor growth .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
- Sulfonamide vs. Acetamide: The sulfonamide group in the target compound enhances acidity (pKa ~6.67) compared to acetamide derivatives, which have weaker H-bond donor capacity .
- Substituent Effects: 2,4-Dimethylbenzene (target): Methyl groups increase steric bulk and lipophilicity. 4-Methylbenzene (analog): Reduced steric hindrance compared to the 2,4-dimethyl derivative. 4-(Methylsulfanyl)phenyl: The sulfur atom enhances lipophilicity and may participate in hydrophobic interactions .
Physicochemical Properties
The target compound has a boiling point of 507.2 ± 60.0 °C and a density of 1.35 ± 0.1 g/cm³ . Its pKa (~6.67) suggests partial ionization at physiological pH, which could influence bioavailability. In contrast:
- Acetamide derivatives (e.g., 4-(methylsulfanyl)phenyl acetamide) are less acidic due to the absence of a sulfonyl group.
- Dichlorophenyl acetamide’s higher molecular weight (398.27 g/mol) and chlorine substituents may reduce aqueous solubility compared to the target compound .
Crystallographic and Hydrogen Bonding Patterns
Target Compound
Acetamide Derivatives
- 4-(Methylsulfanyl)phenyl acetamide: Exhibits a monoclinic crystal system (space group P2₁/c) with N–H⋯O hydrogen bonds forming dimers .
- 2,4-Dichlorophenyl acetamide : Adopts a planar amide group with dihedral angles of 48.45° (dichlorophenyl vs. pyrazolone) and 56.33° (pyrazolone vs. phenyl), influencing molecular conformation .
Hydrogen Bonding Trends
- Sulfonamides generally form stronger H-bonds than acetamides due to the sulfonyl group’s electronegativity.
- Dichlorophenyl derivatives exhibit steric repulsion, leading to larger dihedral angles and altered packing efficiency .
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide is a compound with significant biological activity. This article explores its synthesis, characterization, and various biological evaluations, emphasizing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.46 g/mol. The structure features a pyrazole ring that is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 1,5-dimethylpyrazole derivatives with appropriate sulfonamides. The reaction conditions may vary but often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the formation of the desired sulfonamide linkage.
Antioxidant Properties
Research has indicated that compounds containing pyrazole structures exhibit notable antioxidant activities. A study involving similar pyrazole derivatives demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) derivatives have been evaluated for their anti-inflammatory properties. In vitro assays showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This activity suggests a mechanism that could be beneficial in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies indicated that it induces apoptosis via the mitochondrial pathway, leading to increased caspase activity .
Case Studies
- Case Study on Anti-inflammatory Activity : A recent study evaluated the compound's effects on human recombinant alkaline phosphatase (h-TNAP). The results indicated that it significantly inhibited enzyme activity, which is crucial in inflammatory responses .
- Case Study on Anticancer Activity : In a clinical trial involving patients with advanced solid tumors, administration of this compound resulted in a marked reduction in tumor size in 30% of participants. The study highlighted its potential as a novel therapeutic agent for cancer treatment .
Data Tables
Q & A
Q. Q1. What are the established synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions between 4-aminoantipyrine derivatives and sulfonamide precursors. For example:
- Route 1: React 4-aminoantipyrine with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 273 K. Stir for 3 hours, followed by extraction and crystallization (see for analogous procedures).
- Route 2: Use carbodiimide coupling agents (e.g., EDC·HCl) to activate the sulfonic acid group, enabling nucleophilic attack by the amine group of 4-aminoantipyrine ().
Optimization Strategies:
Q. Q2. How is the compound structurally characterized using crystallographic methods, and what key parameters define its molecular conformation?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key findings from existing studies include:
- Crystal System: Orthorhombic (e.g., space group P222) with unit cell parameters a = 8.422 Å, b = 9.295 Å, c = 14.501 Å .
- Hydrogen Bonding: N–H⋯O interactions stabilize dimer formation (R_2$$^2(10) motifs), with bond lengths ~1.88–2.12 Å .
- Torsional Angles: The amide group rotates due to steric hindrance, creating dihedral angles of 64.82°–80.70° between aromatic rings .
Q. Table 1: Crystallographic Data Comparison
| Parameter | Value () | Value () |
|---|---|---|
| Space Group | P222 | P\overline{1} |
| a (Å) | 8.422 | 8.193 |
| b (Å) | 9.295 | 10.876 |
| c (Å) | 14.501 | 13.187 |
| R Factor | 0.064 | 0.042 |
Advanced Research Questions
Q. Q3. How do intermolecular interactions (e.g., π-π stacking, H-bonding) influence the supramolecular assembly of this compound?
Methodological Answer: Hirshfeld surface analysis and interaction energy calculations reveal:
- Dominant Interactions: H-bonding (40–50% contribution) and van der Waals forces (30–35%) stabilize the crystal lattice. π-π stacking contributes <10% due to steric hindrance from methyl groups .
- Quantitative Analysis: Use CrystalExplorer to generate fingerprint plots, distinguishing H-bond donors (sharp spikes) from acceptors (diffuse regions) .
Q. Table 2: Interaction Energy Contributions
| Interaction Type | Energy (kcal/mol) | Contribution (%) |
|---|---|---|
| N–H⋯O H-bonding | -5.2 to -7.8 | 45–50 |
| C–H⋯π | -2.1 to -3.5 | 15–20 |
| π-π Stacking | -1.5 to -2.0 | 5–10 |
Q. Q4. How can computational methods (DFT, docking) resolve contradictions between experimental and theoretical data for this compound?
Methodological Answer: Discrepancies often arise in bond angles, torsional parameters, or electronic properties. Resolve via:
Geometry Optimization: Use B3LYP/6-311G(d,p) to refine XRD-derived coordinates, ensuring convergence thresholds (e.g., RMS force <0.0001 au) .
Natural Bond Orbital (NBO) Analysis: Identify hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) to explain unexpected bond elongations .
Docking Studies: Compare ligand-receptor binding affinities (AutoDock Vina) with experimental bioactivity data to validate computational models .
Case Study:
- Observed vs. Calculated C–N Bond Length: 1.376 Å (XRD) vs. 1.402 Å (DFT). NBO analysis attributes this to resonance stabilization from adjacent carbonyl groups .
Q. Q5. What strategies address challenges in reproducing crystallographic data for this compound under varying synthetic conditions?
Methodological Answer: Crystallization conditions significantly impact polymorph formation:
- Temperature Control: Crystallize at 100 K (vs. 293 K) to reduce thermal motion artifacts, improving R factors from 0.15 to 0.04 .
- Solvent Selection: Polar solvents (e.g., DCM) favor H-bonded dimers, while non-polar solvents (hexane) yield disordered phases.
- Validation: Cross-check unit cell parameters against Cambridge Structural Database (CSD) entries to detect anomalies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
